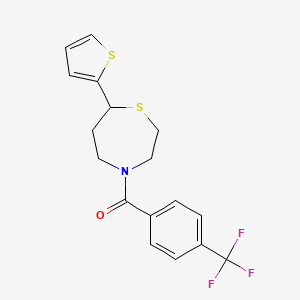![molecular formula C18H25N5O3S B2375637 5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 852169-20-1](/img/structure/B2375637.png)
5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Reactions
This compound is a part of the pyrimidine derivatives, known for their versatile chemical reactivity and potential pharmaceutical applications. The literature reveals studies on the synthesis and reactions of related pyrimidine derivatives, showcasing their utility in creating complex heterocyclic structures.
Fused Pyrimidine Derivatives : Research by Inazumi et al. (1994) discusses the synthesis of fused pyrimidine derivatives, which are achieved through reactions of pyrimidine diones with α-amino acid derivatives. This process results in azomethine ylides and pyrimido[4,5-b]azepine derivatives, demonstrating the compound's role in generating complex heterocyclic structures with potential therapeutic applications (Inazumi, Yamada, Kuroki, Kakehi, & Noguchi, 1994).
Thermal Ene Reactions : Another study by the same group elaborates on the thermal ene reaction of related pyrimidine diones leading to pyrimido[4,5-b]azepines. This highlights the thermal stability and reactivity of these compounds under specific conditions, further underscoring their importance in synthetic chemistry (Inazumi, Harada, Mizukoshi, Kuroki, Kakehi, & Noguchi, 1994).
Antineoplastic Agents : The synthesis of thieno[2,3-b]azepin-4-ones, as explored by Koebel, Needham, and Blanton (1975), is based on a similar backbone structure. These compounds were synthesized for their potential antineoplastic activities, indicating the broader applicability of such pyrimidine derivatives in drug development, although the anticipated biological activity was not observed in preliminary tests (Koebel, Needham, & Blanton, 1975).
Push-Pull Merocyanines : Bogdanov et al. (2019) describe the synthesis and structure of push-pull merocyanines based on barbituric and thiobarbituric acid, which share a structural resemblance with the compound . These studies offer insights into designing molecules with specific electronic properties, useful in materials science and photophysics (Bogdanov, Tillotson, Bustos, & Timofeeva, 2019).
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-4-12-19-15-14(17(25)22(3)18(26)21(15)2)16(20-12)27-11-13(24)23-9-7-5-6-8-10-23/h4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZHTBZPZQSSAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC(=O)N3CCCCCC3)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

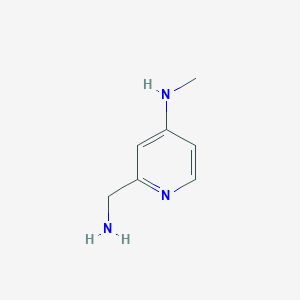
![Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride](/img/structure/B2375559.png)
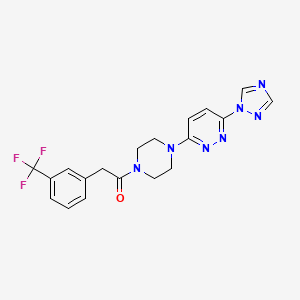

![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)

![tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2375571.png)
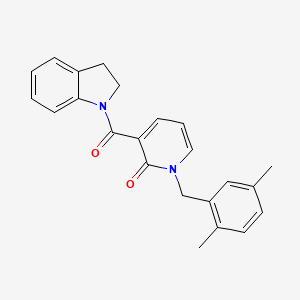
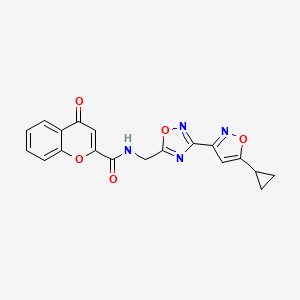
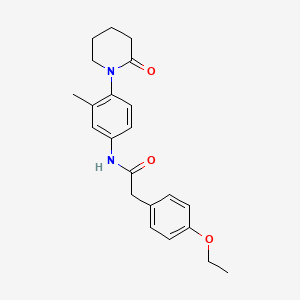
![2-Chloro-1-(8,8-dioxo-8lambda6-thia-11-azatricyclo[4.3.3.01,6]dodecan-11-yl)ethanone](/img/structure/B2375576.png)
